1-(3-bromo-4-methoxybenzyl)-N,N-diethyl-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-bromo-4-methoxybenzyl)-N,N-diethyl-3-piperidinecarboxamide, also known as BRL-52537, is a selective antagonist for the µ-opioid receptor. It was first synthesized in the 1990s and has since been used extensively in scientific research to understand the mechanisms of opioid receptors and their role in pain management.
Mecanismo De Acción
1-(3-bromo-4-methoxybenzyl)-N,N-diethyl-3-piperidinecarboxamide acts as a competitive antagonist for the µ-opioid receptor, blocking the effects of opioids on pain sensitivity and tolerance. It binds to the receptor site and prevents the activation of the receptor by opioids, thereby blocking the analgesic effects of opioids.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the release of dopamine in the nucleus accumbens, a brain region involved in reward and addiction. It has also been shown to increase the release of acetylcholine in the hippocampus, a brain region involved in learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-bromo-4-methoxybenzyl)-N,N-diethyl-3-piperidinecarboxamide has several advantages for lab experiments. It is a potent and selective antagonist for the µ-opioid receptor, making it a useful tool for studying the effects of opioids on pain sensitivity and tolerance. However, this compound has some limitations, including its relatively short half-life and the need for high doses to achieve complete receptor blockade.
Direcciones Futuras
There are several future directions for research on 1-(3-bromo-4-methoxybenzyl)-N,N-diethyl-3-piperidinecarboxamide. One area of interest is the development of longer-acting and more potent antagonists for the µ-opioid receptor. Another area of interest is the investigation of the effects of this compound on other brain regions and neurotransmitter systems, such as the serotonin and norepinephrine systems. Finally, this compound may have potential therapeutic applications in the treatment of opioid addiction and withdrawal.
Métodos De Síntesis
The synthesis of 1-(3-bromo-4-methoxybenzyl)-N,N-diethyl-3-piperidinecarboxamide involves several steps, including the reaction of 3-bromo-4-methoxybenzyl chloride with diethylamine to form 1-(3-bromo-4-methoxybenzyl)-N,N-diethylamine. This intermediate is then reacted with piperidine-3-carboxylic acid to form the final product, this compound.
Aplicaciones Científicas De Investigación
1-(3-bromo-4-methoxybenzyl)-N,N-diethyl-3-piperidinecarboxamide has been widely used in scientific research to study the µ-opioid receptor and its role in pain management. It has been shown to be a potent and selective antagonist for the µ-opioid receptor, and has been used to investigate the effects of opioids on pain sensitivity and tolerance.
Propiedades
IUPAC Name |
1-[(3-bromo-4-methoxyphenyl)methyl]-N,N-diethylpiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BrN2O2/c1-4-21(5-2)18(22)15-7-6-10-20(13-15)12-14-8-9-17(23-3)16(19)11-14/h8-9,11,15H,4-7,10,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIXBZZNPSOXWLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCCN(C1)CC2=CC(=C(C=C2)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.